molecular formula C28H38O8 B1664176 4beta-Hydroxywithanolide E CAS No. 54334-04-2

4beta-Hydroxywithanolide E

Cat. No. B1664176
CAS RN: 54334-04-2
M. Wt: 502.6 g/mol
InChI Key: UPBUGICUKQIKTJ-KABTZXSUSA-N
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Description

4beta-Hydroxywithanolide E is a steroid isolated from Physalis peruviana . It has been found to have anti-inflammatory and anticancer activities . It has also been shown to inhibit adipocyte differentiation of 3T3-L1 cells through modulation of mitotic clonal expansion .


Molecular Structure Analysis

The molecular formula of 4beta-Hydroxywithanolide E is C28H38O8 . Its exact mass is 502.26 and its molecular weight is 502.60 . The structure of 4beta-Hydroxywithanolide E includes a 17α-oriented side chain .


Chemical Reactions Analysis

4beta-Hydroxywithanolide E has been found to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 cells and TNF-alpha-induced NF-kappaB activity in HEK293 cells . It also suppresses mRNA expression of central adipogenic transcription factors, peroxisome proliferator-activated receptor γ, and CCAAT/enhancer-binding protein α in the early stage of adipocyte differentiation .

Mechanism of Action

Target of Action

4beta-Hydroxywithanolide E (4βHWE), a natural compound derived from Physalis peruviana, has been identified as an antagonist of the Wnt signaling pathway . This pathway is integral in embryonic development, tissue regeneration, stem cell differentiation, and tissue homeostasis . The compound also targets central adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα) .

Mode of Action

4βHWE interacts with its targets by promoting the phosphorylation and degradation of β-catenin, a key protein in the Wnt signaling pathway . This leads to the inhibition of β-catenin’s nuclear translocation, thereby attenuating the endogenous Wnt target gene expression in colorectal cancer (CRC) cells . In adipocyte differentiation, 4βHWE suppresses the mRNA expression of PPARγ and C/EBPα .

Biochemical Pathways

The primary biochemical pathway affected by 4βHWE is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, 4βHWE can suppress the proliferation of CRC cells . It also impacts the NF-κB signaling pathway, decreasing inflammatory responses in diabetic mouse adipose tissue .

Result of Action

The action of 4βHWE results in the suppression of CRC cell proliferation . It induces G0/G1 cell cycle arrest and apoptosis, contributing to the suppression of CRC proliferation . In addition, 4βHWE has been shown to inhibit the growth of colon cancer monolayer and spheroid cultures .

Action Environment

The efficacy and stability of 4βHWE can be influenced by the tumor microenvironment. Inflammation within this environment can enhance tumor growth and progression, as well as suppress anti-tumor responses . As 4βHWE has anti-inflammatory properties , it may be particularly effective in such environments.

Safety and Hazards

4beta-Hydroxywithanolide E should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBUGICUKQIKTJ-KABTZXSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314108
Record name 4β-Hydroxywithanolide E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4beta-Hydroxywithanolide E

CAS RN

54334-04-2
Record name 4β-Hydroxywithanolide E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54334-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4beta-Hydroxywithanolide E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4.beta.-Hydroxywithanolide E
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4β-Hydroxywithanolide E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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